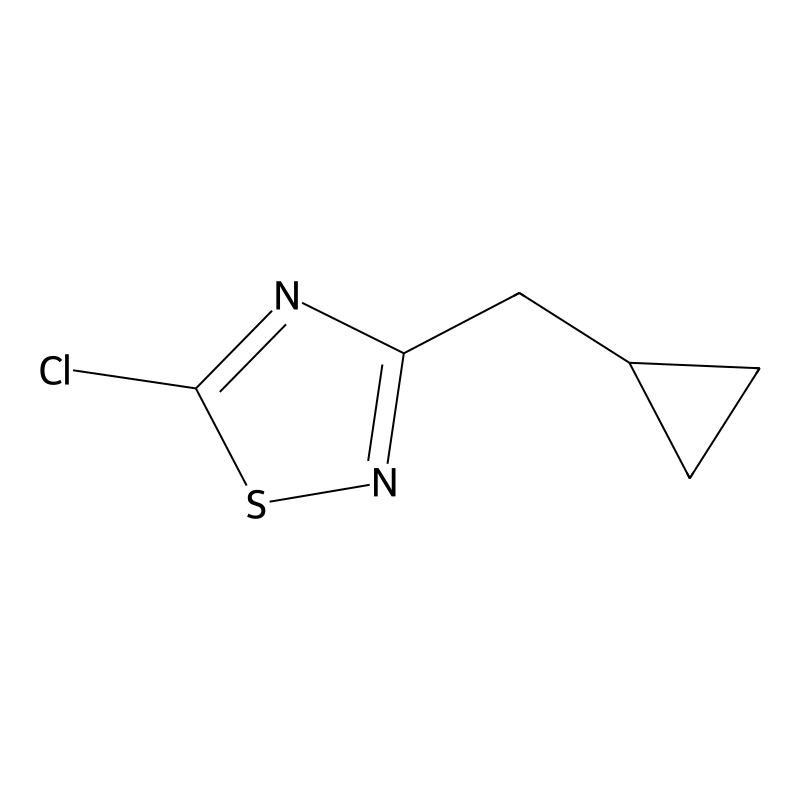

5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

1,2,4-Thiadiazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. Some studies have shown that certain 1,2,4-thiadiazole derivatives exhibit antibacterial and antifungal activity []. Research could investigate whether 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole possesses similar properties.

Insecticidal Activity

Another area of research for 1,2,4-thiadiazole derivatives is their potential as insecticides. Certain studies have explored the insecticidal activity of these compounds against various insect pests []. Investigations could explore if 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole shows insecticidal properties.

Material Science Applications

Heterocyclic compounds like 1,2,4-thiadiazoles can find applications in material science due to their interesting properties. Some research explores the use of 1,2,4-thiadiazole derivatives in areas like corrosion inhibition and flame retardancy []. Studies could be designed to investigate if 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole has potential applications in material science.

5-Chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole is a heterocyclic compound characterized by its unique thiadiazole ring structure. The molecular formula is , and it has a molecular weight of approximately 174.65 g/mol. This compound features a chlorine atom at the 5-position and a cyclopropylmethyl group at the 3-position of the thiadiazole ring, contributing to its distinct chemical properties and biological activities .

The chemical reactivity of 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole is primarily influenced by the presence of the chlorine atom and the thiadiazole ring. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

- Electrophilic Aromatic Substitution: The thiadiazole ring can undergo electrophilic substitution under certain conditions, allowing for functionalization at different positions on the ring.

Compounds belonging to the thiadiazole class, including 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole, exhibit a range of biological activities. These include:

- Antimicrobial Properties: Thiadiazoles are known for their effectiveness against various bacterial and fungal strains.

- Antiviral Activity: Some studies suggest that related compounds may inhibit viral replication, making them candidates for antiviral drug development.

- Anti-inflammatory Effects: Certain derivatives have shown potential in reducing inflammation in preclinical models.

The synthesis of 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole typically involves multi-step processes. Common methods include:

- Formation of Thiadiazole Ring: Starting from appropriate precursors such as hydrazine and carbon disulfide, the thiadiazole ring can be formed through cyclization reactions.

- Chlorination: The introduction of the chlorine atom can be achieved using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

- Cyclopropylmethyl Group Introduction: This can be accomplished via alkylation reactions using cyclopropylmethyl halides .

5-Chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole has potential applications in various fields:

- Agricultural Chemistry: As a pesticide or fungicide due to its antimicrobial properties.

- Pharmaceuticals: Potential use in drug development targeting infections or inflammatory diseases.

- Material Science: Incorporation into polymer matrices for enhanced material properties due to its unique chemical structure .

Interaction studies involving 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole focus on its behavior in biological systems and its interactions with other compounds. Key areas of interest include:

- Synergistic Effects: Investigating combinations with other antimicrobial agents to enhance efficacy.

- Mechanism of Action: Understanding how this compound interacts at the molecular level with target pathogens or enzymes.

- Toxicological Assessments: Evaluating safety profiles in various biological models to establish therapeutic windows.

Several compounds share structural similarities with 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole. Below is a comparison highlighting their uniqueness:

The uniqueness of 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole lies in its specific cyclopropylmethyl substitution and the resulting chemical behavior that may differ significantly from other thiadiazoles. This compound's structural features contribute to its distinct biological activities and potential applications across various fields.